molecular formula C14H17N3O3S2 B2852828 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034597-12-9

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide

Cat. No.: B2852828
CAS No.: 2034597-12-9
M. Wt: 339.43
InChI Key: CJXNNICIHXTWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide (CAS 2034597-12-9) is a synthetic sulfonamide-based compound with a molecular formula of C14H17N3O3S2 and a molecular weight of 339.43 g/mol . It features a hybrid structure combining pyridine, thiophene, and morpholine rings, connected by a sulfonamide linker. This specific architecture makes it a compound of interest in medicinal chemistry and drug discovery research, particularly in the development of novel small molecule inhibitors . The sulfonamide functional group is a recognized pharmacophore found in a wide range of bioactive molecules, contributing to various biological activities such as antimicrobial and antioxidant effects, as demonstrated in studies on structurally related sulfonamide derivatives . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a core structure for the exploration of new biologically active agents. The compound is supplied with guaranteed high purity and stability for experimental use. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-10-12-2-1-4-15-14(12)13-3-9-21-11-13/h1-4,9,11,16H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNNICIHXTWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide is a novel compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from recent research.

Chemical Structure and Properties

This compound features a complex arrangement that includes a thiophene ring, a pyridine moiety, and a morpholine structure, along with a sulfonamide functional group. This unique combination enhances its solubility and pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens. Notably, derivatives of this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, indicating potent antibacterial effects .

The compound also displayed activity in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of traditional antibiotics like Ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential in oncology. It has been shown to inhibit specific enzymes involved in cancer progression, suggesting a mechanism that could be exploited for cancer therapy. The compound's ability to bind effectively to biological targets positions it as a promising candidate for further drug development in cancer treatment.

The biological activity of this compound is attributed to its interaction with various biological targets. Studies have indicated that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively . These interactions are critical for its antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound involves several steps that require precise control of reaction conditions to ensure high yields and purity. The synthetic pathway typically includes the formation of the thiophene and pyridine moieties followed by the introduction of the morpholine and sulfonamide groups.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructureUnique Features
1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamideStructureInvestigated for anti-inflammatory properties
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamideStructureExplored for antimicrobial activity
5-(3,5-dichloropyridin-4-yl)sulfanyl-n-(1,2,2,6,6-pentamethylpiperidin-4-yl)thiopheneStructureKnown for its anti-neoplastic properties

These comparisons highlight the distinctive features of this compound that contribute to its unique biological activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide-Pyridine Derivatives

Compound Name Core Structure Key Substituents Reference
Target Compound Pyridin-3-ylmethyl Thiophen-3-yl, morpholine-4-sulfonamide N/A
Compound 43 () Pyridin-3-ylmethyl (2,2-Dimethylcyclopropyl)methoxy, trifluoromethyl, propanamide, methylsulfonamido phenyl
Compound 20 () Pyridin-3-ylmethyl N-(4-methylbenzyl)phenyl-sulfonamido, trifluoromethyl, propanamide
Compound 22 () Pyridin-3-ylmethyl N-(4-chlorobenzyl)phenyl-sulfonamido, trifluoromethyl, propanamide

Key Differences :

  • The target compound’s morpholine sulfonamide distinguishes it from analogues bearing propanamide tails (e.g., Compounds 43, 20, 22) . Morpholine’s polarity may improve aqueous solubility compared to lipophilic substituents like trifluoromethyl or cycloalkyl groups.
  • The thiophene substituent introduces an electron-rich heterocycle, contrasting with electron-withdrawing groups (e.g., -CF₃ in ) or halogenated aryl groups (e.g., 4-chlorophenyl in ) .

Physicochemical Properties

Table 2: Physicochemical Data of Analogues

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
43 72 63–65 629.7 Cyclopropymethoxy, -CF₃, propanamide
44 79 100–102 627.7 Cyclobutylmethoxy, -CF₃, propanamide
20 82 85–90 679 N-(4-methylbenzyl)sulfonamido
22 76 85–90 670 N-(4-chlorobenzyl)sulfonamido

Trends :

  • Bulkier substituents (e.g., cyclohexylmethoxy in Compound 46 ) correlate with higher melting points, likely due to increased crystal lattice stability. The target compound’s thiophene, being less bulky than -CF₃ or cycloalkyl groups, may result in a lower melting point.
  • Electron-withdrawing groups (e.g., -Cl in Compound 22 ) may reduce solubility compared to the target’s morpholine, which is inherently polar.

Implications for Target Compound :

  • The morpholine sulfonamide could offer superior solubility and bioavailability compared to methylsulfonamido or aryl-sulfonamido groups.

Q & A

Q. What are the key synthetic steps and characterization methods for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide?

The synthesis involves multi-step reactions, starting with coupling the thiophene-pyridine core to the morpholine-sulfonamide moiety. Critical steps include:

  • Suzuki-Miyaura cross-coupling to attach the thiophene group to the pyridine ring.
  • Sulfonamide formation via reaction of the pyridinylmethylamine intermediate with morpholine-4-sulfonyl chloride under anhydrous conditions . Purification is achieved using HPLC , while structural confirmation relies on ¹H/¹³C NMR (for functional groups) and high-resolution mass spectrometry (HRMS) (for molecular weight validation) .

Q. How do structural features of this compound influence its reactivity in basic chemical assays?

The thiophene-pyridine core contributes to π-π stacking interactions, while the morpholine-sulfonamide group enhances solubility and hydrogen-bonding capacity. Reactivity can be probed via:

  • Hydrolysis assays : Test stability in acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C for 24 hours) .
  • Oxidation studies : Use hydrogen peroxide (3% v/v) to assess sulfonamide stability .
  • Thin-layer chromatography (TLC) : Monitor reaction progress and byproduct formation .

Q. What are the recommended analytical techniques for purity assessment and structural validation?

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<2% threshold) .
  • Structural validation : Combine 1D/2D NMR (e.g., COSY, HSQC) to resolve aromatic protons and confirm sulfonamide connectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>80%) while minimizing byproducts?

Employ statistical experimental design (e.g., Box-Behnken or factorial design) to test variables:

  • Temperature : 50–80°C (higher temps accelerate coupling but risk decomposition).
  • Solvent polarity : Compare DMF (polar aprotic) vs. THF (moderate polarity) effects on sulfonamide formation .
  • Catalyst loading : Optimize Pd(PPh₃)₄ (2–5 mol%) for Suzuki-Miyaura coupling . Computational tools like density functional theory (DFT) can predict transition states to guide optimization .

Q. How do contradictory biological activity results (e.g., in vitro vs. in vivo models) arise, and how can they be resolved?

Discrepancies may stem from metabolic instability or off-target interactions . Mitigation strategies include:

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) .
  • Orthogonal assays : Compare results from cell-based viability assays (MTT) with target-specific enzymatic assays (e.g., kinase inhibition) .
  • Structural analogs : Synthesize derivatives with modified sulfonamide groups to isolate bioactive motifs .

Q. What computational strategies predict binding affinities or metabolic pathways for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and CYP450 interactions .
  • Reaction pathway simulation : Apply quantum mechanics/molecular mechanics (QM/MM) to explore sulfonamide hydrolysis mechanisms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or stability data?

  • Reproduce experiments under standardized conditions (e.g., PBS buffer pH 7.4, 25°C).
  • Validate methods : Compare dynamic light scattering (DLS) vs. nephelometry for solubility measurements .
  • Explore polymorphs : Use X-ray crystallography to identify crystalline forms with differing stability profiles .

Q. What methodologies resolve discrepancies in biological target identification?

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated analogs to capture binding partners .
  • CRISPR-Cas9 knockout screens : Validate target relevance by assessing phenotype rescue in gene-edited cell lines .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar sulfonamides in terms of reactivity and bioactivity?

Parameter This compound N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-triazolo-pyridine-sulfonamide
LogP 2.8 (predicted) 3.1
Thermal Stability Stable up to 200°C Decomposes at 180°C
Enzymatic Inhibition Moderate kinase inhibition (IC₅₀ ~10 µM) Stronger inhibition (IC₅₀ ~2 µM) due to triazole moiety

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.